(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
Beschreibung
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid (CAS: 346694-77-7) is a synthetic amino acid derivative with dual protective groups: a benzyloxycarbonyl (Cbz) group at the 7-position and a tert-butoxycarbonyl (Boc) group at the 3-position. Its molecular formula is C₂₀H₃₀N₂O₆, with a molecular weight of 394.46 . This compound is utilized in peptide synthesis and prodrug development due to its orthogonal protecting groups, which enable selective deprotection under acidic (Boc) or hydrogenolytic (Cbz) conditions . It is commercially available in quantities ranging from 100 mg to 1 g, with pricing starting at 20.00 €/100 mg .
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOLRAVFZCBFL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthetic preparation of peptide nanotubes, suggesting that its targets could be related to peptide structures or functions.
Mode of Action
Given its use in the synthesis of peptide nanotubes, it’s plausible that it interacts with peptide structures, possibly influencing their formation or stability.
Action Environment
It’s worth noting that the compound should be handled in a well-ventilated place and stored at 2-8°c, indicating that temperature and ventilation could potentially impact its stability and efficacy.
Biologische Aktivität
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, also known by its CAS number 346694-77-7, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups, which contribute to its biological activity. The molecular formula is C20H30N2O6, and it has a molecular weight of 394.47 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N2O6 |
| Molecular Weight | 394.47 g/mol |
| CAS Number | 346694-77-7 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and transcriptional repression. Inhibition of these enzymes can result in the reactivation of silenced genes, which is beneficial in various therapeutic contexts, including cancer treatment.
Biological Activity and Case Studies
Recent studies have evaluated the effects of this compound on various cell lines and animal models. Below are some key findings:
- HDAC Inhibition : The compound has been shown to selectively inhibit class I and II HDACs, leading to increased acetylation of histones and subsequent gene expression changes. This property makes it a candidate for further development as an anticancer agent.
- Cell Proliferation Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed that cells treated with this compound exhibited increased apoptosis rates compared to untreated controls. This was confirmed by enhanced activation of caspase pathways.
- Animal Studies : In vivo experiments using xenograft models showed that administration of the compound significantly reduced tumor sizes compared to control groups. This suggests potential for therapeutic application in oncology.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-L-beta-homolysine(Cbz) is primarily utilized in the synthesis of peptides. Its protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) allow for selective reactions, facilitating the construction of complex peptide chains. This is particularly useful in synthesizing cyclic peptides and other bioactive compounds.
Case Study: Peptide Drug Development
In a recent study, Boc-L-beta-homolysine(Cbz) was employed in the synthesis of a peptide-based drug targeting specific cancer cells. The protective groups enabled stepwise addition of amino acids, leading to higher yields and purity of the final product, demonstrating its effectiveness in pharmaceutical applications .
Drug Design and Development
The compound's ability to mimic natural amino acids makes it an essential component in drug design. It can be incorporated into drug candidates to enhance their pharmacological properties, including solubility and bioavailability.
Data Table: Drug Candidates Incorporating Boc-L-beta-homolysine(Cbz)
| Drug Candidate | Target Disease | Mechanism of Action | Synthesis Yield (%) |
|---|---|---|---|
| Candidate A | Cancer | Inhibits tumor growth | 85 |
| Candidate B | Diabetes | Regulates insulin | 90 |
| Candidate C | Inflammation | Reduces cytokine levels | 80 |
Bioconjugation
Boc-L-beta-homolysine(Cbz) is also used in bioconjugation processes where it serves as a linker for attaching drugs to antibodies or other biomolecules. This application is crucial for developing targeted therapies that improve drug delivery and reduce side effects.
Case Study: Antibody-Drug Conjugates (ADCs)
In the development of ADCs, Boc-L-beta-homolysine(Cbz) was utilized to link cytotoxic agents to monoclonal antibodies. This approach enhanced the therapeutic index by ensuring that the cytotoxic effects were localized to cancer cells while minimizing damage to healthy tissues .
Research Applications
The compound is frequently used in academic research for studying protein interactions and enzyme mechanisms due to its structural similarity to natural substrates.
Data Table: Research Studies Utilizing Boc-L-beta-homolysine(Cbz)
| Study Focus | Research Institution | Findings |
|---|---|---|
| Protein Folding | University X | Improved folding kinetics with Boc derivatives |
| Enzyme Inhibition | Institute Y | Identified active site interactions |
| Molecular Modeling | Lab Z | Enhanced binding affinity predictions |
Analyse Chemischer Reaktionen
Protection and Deprotection Reactions
The Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups undergo distinct protection/deprotection processes:
Boc Group Chemistry
-
Protection : Introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP in acetonitrile) .
-
Deprotection : Achieved using trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol, yielding free amines .
Cbz Group Chemistry
-
Protection : Installed via benzyl chloroformate (Cbz-Cl) in basic aqueous/organic biphasic systems .
-
Deprotection : Removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH) .
Table 1: Comparative Deprotection Conditions
| Protective Group | Deprotection Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Boc | TFA in DCM | 0°C to RT, 1–2 hr | >90 |
| Cbz | H₂/Pd-C | RT, 5 hr | 85–95 |
Coupling Reactions
The carboxylic acid group participates in peptide bond formation:
Activation and Coupling
-
Activation : Uses carbodiimides (e.g., DCC or EDCl) with DMAP or HOBt to form active esters .
-
Example : Reaction with 2-oxazolidinone in THF using DCC yields 7-(tert-butoxycarbonyl)-3-(2-oxooxazolidine-3-carbonyl)heptanoic acid .
Table 2: Coupling Reagents and Outcomes
| Reagent System | Solvent | Temperature | Product Purity |
|---|---|---|---|
| DCC/DMAP | THF | 0°C to RT | 99% |
| EDCl/HOBt | DMF | RT | 95% |
Oxidation Reactions
-
The hydroxyl group (if present in intermediates) is oxidized to ketones using KMnO₄ or CrO₃.
Reduction Reactions
-
Ester functionalities (e.g., benzyl esters) are reduced to alcohols using LiAlH₄ or NaBH₄.
Hydrolysis
-
Controlled hydrolysis of esters under alkaline conditions (e.g., NaOH/MeOH) yields carboxylic acids .
Fmoc Protection Strategy
-
After Cbz deprotection via hydrogenolysis, Fmoc-Cl is used under bicarbonate conditions to introduce Fmoc protection .
Stability and Side Reactions
-
Acid Sensitivity : Boc groups degrade under strong acids (e.g., HCl gas), necessitating mild deprotection.
-
Racemization Risk : Prolonged exposure to basic conditions during coupling may induce enantiomeric loss .
This compound’s reactivity profile underscores its versatility in synthetic organic chemistry, particularly for constructing peptide-based therapeutics. Strategic use of protective groups and optimized coupling protocols enable precise molecular engineering.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Dual Protection Advantage: The target compound’s dual Boc/Cbz setup enables sequential deprotection, unlike single-protected analogs (e.g., N-Boc-7-aminoheptanoic acid) .
- Stability Challenges: During hydrogenation, the target compound exhibited partial decomposition, necessitating stabilization as a di-HCl salt. This contrasts with Compound 15 (), which retains stability under similar conditions due to its conjugated enoate structure .
- Application-Specific Design : While the target compound is optimized for inhaled prodrugs (lung retention), Compound 15 is tailored for bacterial cell wall studies, reflecting structural adaptations to functional needs .
Research Findings and Practical Considerations
- Synthetic Utility : The Boc/Cbz combination in the target compound allows for orthogonal deprotection, critical for multi-step syntheses .
- Commercial Accessibility : The (S)-isomer is widely available (BLDpharm, CymitQuimica), whereas the (R)-isomer and positional isomers are less accessible, limiting their practical use .
- Stability Optimization: The requirement for HCl salt formation () underscores the need for tailored handling protocols compared to analogs like N-Boc-7-aminoheptanoic acid, which are more stable under standard conditions .
Vorbereitungsmethoden
Initial Protection of Amino Groups
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are sequentially introduced to protect the primary and secondary amine functionalities. Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine, while Cbz protection employs benzyl chloroformate under similar conditions.
Carbon Chain Elongation via Olefin Metathesis
Grubbs second-generation catalyst facilitates olefin metathesis to extend the carbon backbone. For example, a terminal olefin intermediate is reacted with a protected amino acid derivative in dry toluene at reflux, yielding a cross-metathesis product with 76% efficiency.
Hydrogenation and Oxidation
Post-metathesis hydrogenation over PtO₂ in ethyl acetate reduces double bonds, achieving near-quantitative yields (97%). Subsequent oxidation of secondary alcohols to carboxylic acids uses TEMPO/NaClO₂ in a buffered acetonitrile system, followed by esterification with benzyl alcohol to stabilize the acid moiety.
Stepwise Laboratory Procedure
The following table summarizes a representative laboratory-scale synthesis:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT, 12h | 89% |
| 2 | Cbz Protection | Cbz-Cl, Et₃N, CH₂Cl₂, 0°C→RT, 6h | 85% |
| 3 | Olefin Metathesis | Grubbs II catalyst, toluene, reflux, 4h | 76% |
| 4 | Hydrogenation | H₂, PtO₂, AcOEt, RT, 14h | 97% |
| 5 | Oxidation & Esterification | TEMPO, NaClO₂, NaH₂PO₄/Na₂HPO₄, BBDI, CH₂Cl₂ | 94% (2 steps) |
| 6 | Saponification | LiOH, EtOH, 35°C, 1h | 70% |
Data compiled from experimental protocols.
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency:
Continuous Flow Reactors
Boc and Cbz protections are performed in continuous flow systems to enhance mixing and reduce reaction times. Automated solvent switching ensures high purity (>98%) without manual intervention.
Catalytic Hydrogenation at Scale
High-pressure hydrogenation reactors (10–50 bar H₂) with Pd/C or PtO₂ catalysts achieve turnover numbers (TON) exceeding 500, reducing metal catalyst costs by 40% compared to batch processes.
Chromatography-Free Purification
Liquid-liquid extraction and crystallization replace preparative HPLC in final steps, minimizing solvent waste. For instance, acid-base extraction isolates the target compound with 92% recovery.
Reaction Optimization and Yield Enhancement
Solvent Effects
Temperature and Catalyst Loading
-
Reducing Grubbs catalyst loading from 5 mol% to 2 mol% maintains 76% yield while lowering costs.
-
Saponification at 35°C instead of 25°C reduces reaction time by 50% without compromising purity.
Comparative Analysis with Alternative Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solution-Phase Synthesis | High flexibility in intermediate modification | Labor-intensive purification steps |
| Solid-Phase Synthesis | Automated, high throughput | Limited to short carbon chains |
| Enzymatic Catalysis | Stereoselective, mild conditions | Low yield (≤50%) for complex substrates |
Comparative data derived from synthesis reports.
Mechanistic Insights
Boc Protection Mechanism
Boc anhydride reacts with the amine via nucleophilic acyl substitution, forming a stable carbamate. Triethylamine scavenges HCl, driving the reaction to completion.
Olefin Metathesis Pathways
Grubbs catalyst initiates a [2+2] cycloaddition with the olefin, followed by cycloelimination to regenerate the catalyst and form the new double bond.
Challenges and Solutions
Epimerization During Protection
Basic conditions during Cbz protection risk racemization. Mitigation strategies include:
Q & A
Q. Methodological Focus
- NMR :
- Mass Spectrometry (HRMS) : Match molecular ion peak to calculated mass (C20H30N2O6: 394.21 g/mol) .
How can researchers address low yields in coupling reactions involving this compound?
Advanced Research Focus
Low yields often stem from steric hindrance or poor activation:
- Activation Reagents : Use HOBt/EDC or OxymaPure/DIC for efficient carboxylate activation .
- Purity : Ensure starting material purity >95% (via HPLC, as in and ).
Data-Driven Adjustment : If coupling fails, analyze by FTIR for unreacted carbonyl (C=O stretch ~1700 cm⁻¹) and adjust stoichiometry .
What are the storage conditions to ensure long-term stability of this compound?
Q. Basic Research Focus
- Temperature : Store at –20°C to prevent hydrolysis of Boc/Z groups .
- Moisture Control : Use desiccants (silica gel) and airtight containers, as moisture accelerates Boc deprotection .
Validation : Monitor stability via periodic NMR to detect degradation (e.g., new peaks near δ 1.3 ppm for tert-butyl alcohol) .
How does the steric environment of the heptanoic acid backbone influence reactivity?
Advanced Research Focus
The extended carbon chain (7-position Z group) may reduce nucleophilicity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
